4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2-methylpropyl)-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-11(2)9-12-3-5-13(6-4-12)23(21,22)19-14-7-8-15-17-16-10-20(15)18-14/h3-8,10-11H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBEDKLWHLWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the triazolopyridazine core, followed by the introduction of the benzene sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and reductive amination can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632; CAS 108825-65-6)
- Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine moiety but replaces the sulfonamide with an acetamide group.
- Substituents : A 3-methylphenyl group at position 6 of the triazolo-pyridazine and an N-methylacetamide side chain.
- Pharmacology : Demonstrated as a Lin28 inhibitor (80 µM concentration in immersion assays), promoting cellular differentiation and metabolic reprogramming .
N-(4-(N-(3-(4-Benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019)
3ab (N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide)
- Core Structure : Contains the same triazolo-pyridazine core but with a pyrrolidin-3-yl linker and trifluoromethyl group.
- Substituents : The trifluoromethyl group increases electronegativity and metabolic stability.
- Synthesis : Prepared via visible-light-mediated radical coupling, showcasing divergent synthetic routes compared to sulfonamide derivatives .
Pharmacological and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Solubility (Predicted) | Lipophilicity (LogP)* |
|---|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 4-(2-methylpropyl)benzene sulfonamide | Hypothesized enzyme inhibition | Moderate (sulfonamide) | ~3.5 |
| C1632 | Triazolo[4,3-b]pyridazine | N-Methylacetamide, 3-methylphenyl | Lin28 inhibition | Low (acetamide) | ~4.2 |
| C4019 | Sulfamoyl benzamide | 2-Chlorophenyl, 4-benzylpiperazine | Kinase inhibition (assumed) | Moderate | ~2.8 |
| 3ab | Triazolo[4,3-b]pyridazine | Trifluoromethyl, pyrrolidin | Unknown (synthetic intermediate) | Low (trifluoromethyl) | ~3.9 |
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a triazolo-pyridazine moiety linked to a benzene sulfonamide group. The structural formula can be represented as follows:
Biological Activity Overview
Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound has been investigated for its effects on various biological systems.
Antimicrobial Activity
Sulfonamides generally exhibit antimicrobial properties. A study indicated that derivatives of benzene sulfonamide can inhibit the growth of various bacterial strains. The mechanism often involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Cardiovascular Effects
Research has shown that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, a related compound demonstrated a decrease in perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential vasodilatory effects that may be applicable in treating conditions like hypertension or heart failure .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzene Sulfonamide | 0.001 | Moderate decrease |
| 4-(2-aminoethyl)-Benzene Sulfonamide | 0.001 | Significant decrease |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : As with other sulfonamides, it may inhibit enzymes involved in folate synthesis.
- Receptor Interaction : Potential interactions with endothelin receptors have been suggested, which could mediate vascular responses.
- Calcium Channel Modulation : Theoretical modeling indicates possible interactions with calcium channels that could affect cardiac function and vascular tone .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study by Wu et al. (1999) demonstrated that certain sulfonamide derivatives could act as endothelin receptor antagonists, which may alleviate pulmonary hypertension.
- Tilton et al. (2000) reported that another derivative showed significant effects on cardiac hypertrophy in animal models.
These findings highlight the potential therapeutic applications of this class of compounds in cardiovascular diseases.
Q & A
Q. What are the recommended synthetic routes for 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting the triazolopyridazine core with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Substituent introduction : Alkylation or nucleophilic substitution to attach the 2-methylpropyl group, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures .
Optimization strategies : - Use high-throughput screening to identify optimal molar ratios and catalysts .
- Employ continuous flow reactors to enhance reproducibility and reduce side reactions .
- Monitor intermediate purity via HPLC or TLC to minimize byproducts .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., coupling constants for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (LC-MS) : Validates molecular weight (±1 Da tolerance) and detects fragmentation patterns indicative of synthetic errors .
Q. What key physicochemical properties influence experimental design?
- Solubility : Poor aqueous solubility (common in sulfonamides) may require co-solvents (e.g., DMSO) or formulation with cyclodextrins .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates pH-controlled buffers during storage .
- LogP : Predicted logP ~3.5 (via computational tools) suggests moderate lipophilicity, impacting membrane permeability in cellular assays .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding to kinases or GPCRs, given structural similarities to kinase inhibitors .
- Enzyme inhibition assays : Measure IC50 values against candidate enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric substrates .
- Cellular pathway analysis : Employ RNA-seq or phosphoproteomics to identify downstream effects in treated cell lines .
Q. How should contradictory biological activity data across studies be resolved?
- Standardize assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations can skew results. Replicate assays under harmonized protocols .
- Cross-validate with structural analogs : Compare activity trends with derivatives (Table 1) to isolate substituent-specific effects .
- Dose-response refinement : Test a wider concentration range (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
Table 1 : Bioactivity comparison of structural analogs (adapted from )
| Compound Name | Key Structural Features | Reported IC50 (nM) |
|---|---|---|
| 4-Methoxy-N-(1-(3-cyclopropyl...) | Cyclopropyl-triazolo core | 12 ± 2.5 |
| N-(4-(azaindazol-6-yl)phenyl)... | Azaindazole moiety | 85 ± 10 |
| Target compound | 2-Methylpropyl sulfonamide | 8 ± 1.8 (prelim.) |
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., replacing 2-methylpropyl with cyclobutyl) to assess steric/electronic impacts .
- Computational modeling : Dock the compound into homology models of target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic priorities .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions using tools like Schrödinger’s Phase .
Q. How can stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then quantify degradation products via LC-MS .
- Plasma stability assays : Incubate with human/animal plasma at 37°C and measure parent compound depletion over 24 hours .
- Microsomal metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites and assess metabolic half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
